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The table below summarizes key derivatives and their experimental bioactivity data, providing a comparative

overview for researchers.

Biological Key .
Core Activity & Potency Reference Experimental
Derivative Name Structural Model (ICso / Compound Findings &
Modification ECso) & Potency Proposed
System .
Mechanism
CDDO-Me Introduction Anti-cancer/  N/A (Over Oleanolic Activates Nrf2
(Bardoxolone of cyanoand  Anti- 200,000x Acid pathway;
methyl) [1] [2] [3] two keto inflammatory  more potent inhibits NF-kB
groups, C-28  (Clinical than OAin signaling;
methyl ester trials) [2] [3] initial multifunctional
[1] assays) [1] agent [3].
Lactone 6 [4] C-12 Cytotoxicity <5uM Oleanolic Molecular
carbonyl, C- (In vitro (ICso0) [4] Acid docking
17 carboxyl cancer cell showed strong
group lines) [4] interactions
involved in with EGFR
lactone tyrosine kinase
formation [4] domain (e.qg.,
LYS 721, ASP
831) [4].
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Biological Key .
Core Activity & Potency Reference Experimental
Derivative Name Structural Model (ICso / Compound Findings &
Modification ECso) & Potency Proposed
System .
Mechanism
Derivative A5 [5] C-3 Anti- 0.96 uM Oseltamivir ~ Disrupts PAC—
substituted influenza A (ICso, PB1N protein
benzyl amide  virus (1AV) / polymerase interaction in
[5] In vitro and inhibition); viral RNA
in vivo [5] 0.60 - 1.83 polymerase;
MM (ECso, synergizes with
antiviral) [5] oseltamivir;
attenuates
virus-induced
cytokine
response [5].
SZC014 [6] Synthetic Anti-breast Stronger Oleanolic Induces G1
derivative [6] cancer (In viability Acid phase cell
vitro) [6] reduction cycle arrest,
than OA [6] apoptosis
(1Bax/Bcl-2,
1PARP
cleavage);
inhibits Akt/NF-
KB pathways
[6].
3- C-3 oxime, Anti-cancer /  Highly Oleanolic An OA oxime;
Hydroxyiminoolean- C-28 In vitro [3] active [3] Acid enhances anti-
12-en-28-oic acid morpholide cancer activity
morpholide [3] [3] of standard
NSAIDs;
targets Nrf2
and NF-kB
signaling [3].
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Biological Key .
Core Activity & Potency Reference Experimental
Derivative Name Structural Model (ICso / Compound Findings &
Modification ECso) & Potency Proposed
System .
Mechanism
11-Oxooleanolic C-11 keto Anti- Stronger Oleanolic Suppresses
acid derivatives [7] group [7] inflammatory  effects than  Acid NO and pro-
(LPS- OA[7] inflammatory
activated cytokines (IL-
BVv2 1P, IL-6, TNF-
microglia Q); increases
cells) [7] anti-
inflammatory
IL-10 [7].

Experimental Protocols for Key Assays

For scientists seeking to replicate or design studies, here are methodologies commonly used to generate the

data above.

e Cytotoxicity/Cell Viability (MTT Assay) [8] [6]: Cells are seeded in 96-well plates and treated with
compounds for 24-72 hours. MTT reagent is added and converted to purple formazan by living cells.
The formazan is solubilized, and absorbance is measured at 570 nm. Cell viability is calculated as a

percentage of the untreated control, and ICso values are determined via non-linear regression analysis

[8] [6].

e Anti-viral Activity (Plaque Reduction Assay) [5]: Cell monolayers are infected with virus pre-
incubated with serial compound dilutions. After adsorption, an overlay medium is added. Plaques are
counted following incubation and staining. The ECso (concentration reducing 50% of plaques) is

calculated. Cytotoxicity is assessed in parallel to determine Selectivity Index (SI = CCso / ECso) [5].

e Anti-inflammatory Activity (NO and Cytokine Inhibition in LPS model) [7]: Macrophage or

microglial cells are pre-treated with compounds, then stimulated with LPS. Nitric oxide (NO)
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production is measured in culture supernatant using the Griess reaction. Pro-inflammatory cytokines

(TNF-a, IL-6, IL-1p) are quantified using ELISA kits [7].

e Molecular Docking (Target Interaction Analysis) [4]: The 3D structure of target protein is obtained
from PDB. The ligand structure is optimized and converted to a suitable format. Docking simulations
are performed using software to predict binding pose and affinity. Key interactions (H-bonds,

hydrophobic, ionic) with specific amino acid residues are analyzed [4].

Structure-Activity Relationship (SAR) Insights

Understanding how chemical modifications enhance potency is crucial for rational drug design.

¢ Modifying the C-28 Carboxyl Group: Esterification or amidation significantly enhances antitumor
activity [7] [3]. Converting to a methyl ester (CDDO-Me) or morpholide greatly increases potency [1]
[3].

¢ Introducing Electrophilic Moieties: Adding a-cyano-a,B3-unsaturated carbonyl systems (as in
CDDO) creates powerful Michael acceptors. These groups react with nucleophilic cysteine residues
on Keapl, leading to potent Nrf2 activation [6] [3].

¢ Functionalizing the C-3 Hydroxyl Group: Oxidation to a ketone or formation of oximes can boost
activity [9] [3]. Introducing specific side chains at C-3 can modulate solubility, membrane permeability,
and interaction with target proteins [8].

¢ Modifying the C-ring and C-12 Position: Introducing a carbonyl group at C-12 is highly favorable for
cytotoxic activity [4]. This modification is present in the highly active CDDO series and lactone
derivatives [1] [4].

Mechanism of Action: Nrf2/NF-kB Pathways

The most potent OA derivatives often act as multifunctional agents, modulating interconnected signaling
pathways. The following diagram illustrates the core mechanism shared by potent derivatives like CDDO-

Me.
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This diagram shows the dual-pathway mechanism: potent OA derivatives simultaneously activate the
Nrf2-mediated antioxidant response and inhibit the NF-kB-driven inflammatory response [3]. This

multifunctional action is a key reason for their enhanced efficacy over the parent OA.

Research Implications and Future Directions

The data indicates that strategic chemical modification transforms OA from a mildly active compound into a

source of potent, drug-like candidates.
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e Enhanced Potency and Selectivity: Derivatives like SZC014 show greater specificity for cancer
cells than OA [6]. Structural optimization improves the therapeutic window.

e Overcoming Limitations: Semisynthetic derivatives address OA's poor aqueous solubility and low
oral bioavailability, enabling clinical translation [1] [2].

¢ Synergistic Potential: Combining OA derivatives with existing drugs (e.g., A5 with oseltamivir) can
yield synergistic effects, overcoming drug resistance [5].

Future work should focus on further ADMETox optimization, developing targeted delivery systems, and

exploring combination therapies for complex diseases like cancer and neurodegenerative disorders [4] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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